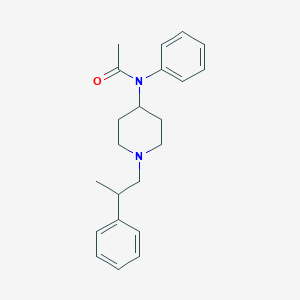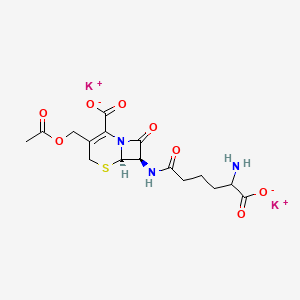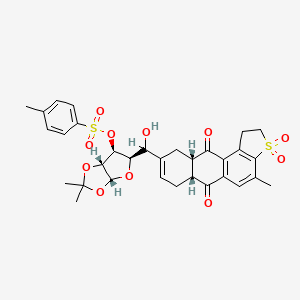
alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))- is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, formation of the furanose ring, and introduction of the anthraquinone and sulfonate groups. Common reagents used in these reactions include protecting agents like acetone, oxidizing agents like potassium permanganate, and sulfonating agents like p-toluenesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The anthraquinone moiety may intercalate with DNA, while the sulfonate group can enhance solubility and bioavailability. The furanose ring may participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Xylofuranose derivatives: Compounds with similar furanose structures.
Anthraquinone derivatives: Compounds with similar anthraquinone moieties.
Sulfonate derivatives: Compounds with similar sulfonate groups.
Uniqueness
This compound is unique due to its combination of a furanose ring, anthraquinone moiety, and sulfonate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138381-42-7 |
|---|---|
Molekularformel |
C32H34O11S2 |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
[(3aR,5R,6S,6aR)-5-[[(6aR,10aS)-4-methyl-3,3,6,11-tetraoxo-1,2,6a,7,10,10a-hexahydronaphtho[3,2-e][1]benzothiol-9-yl]-hydroxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H34O11S2/c1-15-5-8-18(9-6-15)45(38,39)43-28-27(40-31-29(28)41-32(3,4)42-31)24(33)17-7-10-19-21(14-17)26(35)23-20-11-12-44(36,37)30(20)16(2)13-22(23)25(19)34/h5-9,13,19,21,24,27-29,31,33H,10-12,14H2,1-4H3/t19-,21+,24?,27-,28+,29-,31-/m1/s1 |
InChI-Schlüssel |
ZPXJOVRCQUNEIY-NYUYOZCFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H](O[C@@H]2C(C4=CC[C@@H]5[C@H](C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(OC2C(C4=CCC5C(C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



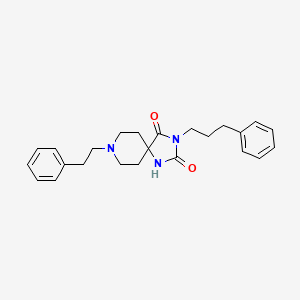

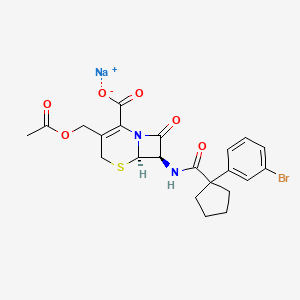
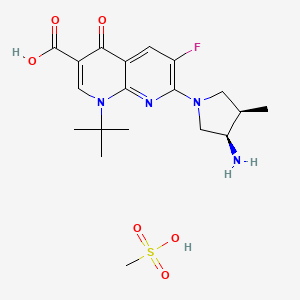
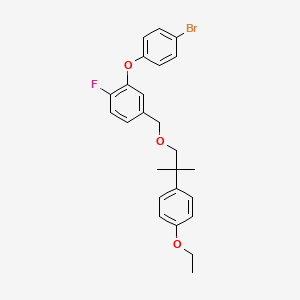
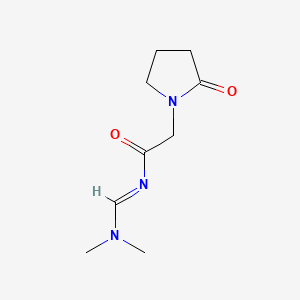


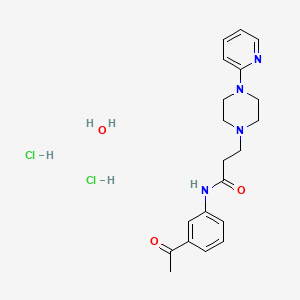
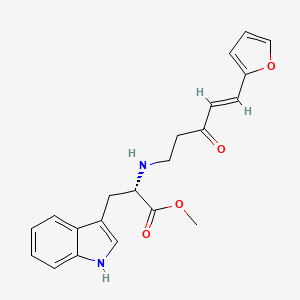
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
